molecular formula C21H18FN5O2 B2752875 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 894999-40-7

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B2752875
CAS RN: 894999-40-7
M. Wt: 391.406
InChI Key: PQXRGKMSGAZHRY-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide” is a small molecule with the molecular formula C21H18FN5O2 and a molecular weight of 391.406. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a common structure in medicinal chemistry . This scaffold is often used in the design of small molecules for drug discovery .

Scientific Research Applications

Radiosynthesis for Imaging Applications

One significant application of pyrazolopyrimidine derivatives involves their development as radioligands for positron emission tomography (PET) imaging. For instance, derivatives like DPA-714, designed with a fluorine atom allowing labeling with fluorine-18, are synthesized for in vivo imaging of the translocator protein (18 kDa), highlighting its potential in studying neuroinflammatory processes. This synthesis approach, which includes steps like nucleophilic aliphatic substitution, demonstrates the compound's relevance in creating effective imaging agents for various neurological conditions (Dollé et al., 2008).

Neuroinflammation and TSPO Ligands

The compound's derivatives are also studied for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. Synthesis of novel pyrazolopyrimidines, including fluoroalkyl- and fluoroalkynyl- analogues, demonstrates high affinity for TSPO, confirming their utility as in vivo PET radiotracers for neuroinflammation. This research underlines the compound's application in developing diagnostic tools for neurodegenerative diseases, providing a foundation for further exploration into therapeutic interventions (Damont et al., 2015).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveals interesting findings regarding the antipsychotic-like profile of certain derivatives. Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide exhibit antipsychotic-like behaviors in animal models without interacting with dopamine receptors. This suggests potential applications in developing new antipsychotic medications, providing insights into alternative therapeutic pathways that do not rely on traditional dopamine receptor mechanisms (Wise et al., 1987).

Synthesis and Characterization for Antimicrobial Activity

The synthesis of new heterocycles incorporating the antipyrine moiety, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, showcases the compound's potential in antimicrobial applications. The characterization and evaluation of these derivatives for antimicrobial activity against various microorganisms demonstrate the compound's versatility in contributing to the development of new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-7-8-18(14(2)9-13)27-20-15(10-24-27)21(29)26(12-23-20)11-19(28)25-17-6-4-3-5-16(17)22/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRGKMSGAZHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide

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